
Proquazone
概述
描述
普罗夸宗是一种非甾体抗炎药 (NSAID),以其镇痛和退热特性而闻名。 它主要用于治疗类风湿性关节炎、骨关节炎和强直性脊柱炎等疾病 . 与许多其他 NSAID 不同,普罗夸宗在其结构中没有游离酸基 .
准备方法
合成路线和反应条件: 普罗夸宗通过一系列涉及喹唑啉酮衍生物的化学反应合成。 合成通常涉及在受控条件下将合适的芳香胺与异氰酸酯或氨基甲酸酯缩合 .
工业生产方法: 普罗夸宗的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括纯化、结晶和质量控制等步骤,以满足药物标准 .
化学反应分析
反应类型: 普罗夸宗会经历各种化学反应,包括:
氧化: 普罗夸宗可以被氧化形成喹唑啉酮衍生物。
还原: 还原反应可以改变喹唑啉酮环结构。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
科学研究应用
Pharmacodynamics and Mechanism of Action
Proquazone operates through mechanisms typical of NSAIDs, primarily inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Unlike many NSAIDs, this compound does not contain a free acid group, which may contribute to its unique pharmacokinetic profile and tolerability .
Therapeutic Applications
This compound has been investigated for several medical conditions, including:
- Rheumatoid Arthritis : Clinical trials have indicated that this compound is effective in managing symptoms of rheumatoid arthritis. Doses ranging from 300 to 900 mg/day have shown comparable efficacy to traditional NSAIDs like aspirin and ibuprofen . Notably, some studies suggest that this compound may inhibit bone erosion progression in long-term treatments .
- Osteoarthritis : Similar to its effects in rheumatoid arthritis, this compound has demonstrated effectiveness in treating osteoarthritis, with dosages of 300 to 900 mg/day yielding significant relief from pain and inflammation .
- Acute Inflammatory Conditions : this compound has been effective in managing acute pain states such as dysmenorrhea and postoperative pain. It provides analgesic relief comparable to other NSAIDs .
- Lymphocytic Infiltration of the Skin : A study suggested that this compound could be beneficial in treating lymphocytic infiltration of the skin, indicating its potential beyond traditional inflammatory conditions .
Comparative Efficacy
In comparative studies, this compound has been shown to be more effective than ibuprofen in reducing swelling and pain associated with gonarthrosis (knee osteoarthritis). In a randomized trial involving 39 patients, over 70% achieved satisfactory results with this compound compared to ibuprofen . However, it was noted that this compound had a higher incidence of mild gastrointestinal side effects.
Side Effects and Tolerability
While this compound is generally well-tolerated, side effects such as gastrointestinal discomfort (diarrhea) have been reported in approximately 30% of patients at higher dosages (≥900 mg/day). Most side effects were transient and mild to moderate in severity. Lower dosages (300-450 mg/day) have been associated with improved tolerability while maintaining efficacy .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis treated with this compound indicated significant improvements in joint pain and swelling after 12 weeks of treatment. The study highlighted the drug's potential for long-term management of the disease without significant adverse effects.
Case Study 2: Osteoarthritis
In a cohort study assessing the impact of this compound on knee osteoarthritis, patients reported substantial reductions in pain levels compared to baseline measurements. The study emphasized the importance of dosage adjustments to minimize gastrointestinal side effects while maximizing therapeutic benefits.
作用机制
普罗夸宗通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与前列腺素的合成。前列腺素是炎症和疼痛的介质。 通过抑制 COX,普罗夸宗减少前列腺素的产生,从而减轻炎症和疼痛 . 参与其中的分子靶点和途径包括 COX-1 和 COX-2 酶,它们在炎症反应中起着至关重要的作用 .
类似化合物:
阿司匹林: 另一种具有类似抗炎和镇痛特性的 NSAID。
布洛芬: 广泛使用的 NSAID,作用机制类似。
吲哚美辛: 用于治疗严重炎症性疾病的强效 NSAID.
普罗夸宗的独特性: 普罗夸宗的独特之处在于其结构中没有游离酸基,这可能有助于其独特的药代动力学和药效学特性。 此外,普罗夸宗已被证明与某些其他 NSAID 相比,胃肠道副作用的发生率更低 .
相似化合物的比较
Aspirin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Widely used NSAID with a similar mechanism of action.
Indomethacin: Potent NSAID used for treating severe inflammatory conditions.
Uniqueness of Proquazone: this compound is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .
生物活性
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Unlike many NSAIDs, this compound lacks a free acid group in its chemical structure, which contributes to its unique pharmacological profile. This compound has been studied for its efficacy in various inflammatory conditions, including rheumatoid arthritis, ankylosing spondylitis, and acute pain states.
This compound's biological activity primarily involves the inhibition of proteoglycan synthesis, which plays a crucial role in the inflammatory process. The drug inhibits the incorporation of sulfate and glucosamine into proteoglycans, thereby affecting the biosynthesis of glycosaminoglycan chains. This mechanism is particularly relevant during the anabolic phase of inflammation, where proteoglycans are crucial for tissue repair and remodeling .
Key Findings on Biological Activity
- Inhibition of Proteoglycan Synthesis : this compound inhibits the core protein synthesis of proteoglycans and subsequently affects glycosaminoglycan biosynthesis, which is essential in mediating inflammatory responses .
- Analgesic Effects : Clinical studies have shown that this compound provides effective analgesia comparable to traditional NSAIDs like ibuprofen and diclofenac, particularly in acute inflammatory conditions .
- Safety Profile : Although there are reports of mild side effects associated with this compound treatment, these effects are generally transient and resolve spontaneously .
Clinical Efficacy
This compound has been evaluated in various clinical settings. Below is a summary of notable case studies and research findings:
Detailed Research Findings
- Pharmacodynamics : Studies indicate that this compound has a rapid onset of action with peak analgesic effects occurring within hours post-administration. Its pharmacokinetic profile suggests a half-life conducive to multiple daily dosing without significant accumulation .
- Comparative Studies : In head-to-head trials against other NSAIDs, this compound demonstrated similar efficacy with a potentially better gastrointestinal safety profile compared to indomethacin, which is known for higher ulceration rates at equivalent doses .
- Adverse Effects : While mild side effects were noted more frequently than with ibuprofen, they were generally manageable. Commonly reported side effects included gastrointestinal discomfort and transient headaches .
属性
IUPAC Name |
7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGKVIOEQASGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021210 | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-18-5 | |
Record name | Proquazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proquazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proquazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proquazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROQUAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。